molecular formula C13H7BrOS3 B068458 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde CAS No. 161726-69-8

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

Cat. No.: B068458
CAS No.: 161726-69-8
M. Wt: 355.3 g/mol
InChI Key: DSYKMLTVEGWLFR-UHFFFAOYSA-N
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Description

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is a high-value conjugated organic molecule designed for advanced materials research. Its core structure consists of a terthiophene backbone, a highly efficient π-electron system, which is strategically functionalized with a bromine atom and an aldehyde group. These functional groups serve as orthogonal reactive sites, enabling this compound to act as a crucial building block (monomer) in the synthesis of more complex π-conjugated systems through cross-coupling reactions (e.g., Suzuki, Stille) and condensation reactions (e.g., Knoevenagel).

Properties

IUPAC Name

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKMLTVEGWLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565806
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161726-69-8
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2,2'-Bithiophene

The bromination of 2,2'-bithiophene at the 5-position is achieved using N-bromosuccinimide (NBS) under radical conditions. This step is critical for subsequent cross-coupling reactions.

Procedure :

  • Reagents : 2,2'-Bithiophene, NBS, dimethylformamide (DMF).

  • Conditions : 80°C for 24 hours under inert atmosphere.

  • Mechanism : NBS generates bromine radicals, which abstract hydrogen from the thiophene’s α-position, followed by bromine atom transfer.

  • Yield : 85%.

Key Considerations :

  • Excess NBS ensures complete monobromination.

  • DMF acts as both solvent and radical initiator.

Suzuki Coupling for Terthiophene Assembly

The brominated bithiophene undergoes Suzuki coupling with thiophene-2-carbaldehyde boronic acid to form the terthiophene backbone.

Procedure :

  • Reagents : 5-Bromo-2,2'-bithiophene, thiophene-2-carbaldehyde boronic acid, Pd(PPh₃)₄, Aliquat 336, K₂CO₃, tetrahydrofuran (THF).

  • Conditions : 66°C for 36 hours.

  • Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

  • Yield : 70–75%.

Data Table :

ParameterValue
CatalystPd(PPh₃)₄ (6 mol%)
BaseK₂CO₃ (2 M aqueous)
SolventTHF
Temperature66°C
Reaction Time36 hours

Vilsmeier-Haack Formylation

The terminal thiophene is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the carbaldehyde group.

Procedure :

  • Reagents : Terthiophene intermediate, DMF, POCl₃, dichloromethane (DCM).

  • Conditions : 0–25°C for 4 hours.

  • Mechanism :

    • POCl₃ reacts with DMF to generate the chloroiminium ion.

    • Electrophilic attack at the thiophene’s α-position forms the formylated product.

  • Yield : 78%.

Optimization Tips :

  • Slow addition of POCl₃ prevents exothermic side reactions.

  • Quenching with ice water ensures product stability.

Alternative Synthetic Routes

Stille Coupling

An alternative to Suzuki coupling employs Stille coupling with organostannanes, though this method is less favored due to tin toxicity.

Example :

  • Reagents : 5-Bromo-2,2'-bithiophene, (thiophen-2-yl)trimethylstannane, Pd(PPh₃)₄.

  • Yield : 68%.

Direct Bromoformylation

A one-pot bromination-formylation sequence has been explored but faces challenges in regiocontrol.

Optimization and Industrial Considerations

Scalability Challenges

  • Bromination : NBS is cost-prohibitive at scale; bromine gas may be substituted with strict temperature control.

  • Catalyst Recovery : Pd catalysts require recycling to reduce costs.

Purity Control

  • Column Chromatography : Essential for isolating the terthiophene intermediate (Rf = 0.2 in ethyl acetate/petroleum ether).

  • Crystallization : Recrystallization from THF/methanol improves carbaldehyde purity.

Data Tables and Comparative Analysis

Table 1: Bromination Methods Comparison

MethodReagentSolventTemp (°C)Yield (%)Reference
RadicalNBSDMF8085
ElectrophilicBr₂CHCl₃2572

Table 2: Cross-Coupling Efficiency

Coupling TypeCatalystYield (%)
SuzukiPd(PPh₃)₄75
StillePd(PPh₃)₄68

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, have garnered significant attention for their biological activities. Research indicates that thiophene compounds can exhibit various pharmacological properties such as:

  • Antimicrobial Activity : Several studies have reported that thiophene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from 5-bromothiophene have shown effectiveness against bacteria and fungi .
  • Anticancer Properties : Thiophene-based compounds have been investigated for their potential as anticancer agents. The structural modifications in thiophenes can enhance their cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Case Study: Antimicrobial Activity

A study synthesized several thiophene derivatives and evaluated their antimicrobial efficacy. Among them, this compound was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Material Science Applications

Thiophenes are also crucial in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The unique electronic properties of thiophenes make them suitable for:

  • Organic Photovoltaics : Thiophene derivatives are often used as electron-donating materials in organic solar cells due to their ability to facilitate charge transport .
  • Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances conductivity and stability, making them ideal for applications in flexible electronics .

Data Table: Comparison of Thiophene Derivatives in Organic Electronics

CompoundApplicationKey PropertyReference
5-Bromo-thiopheneOrganic Solar CellsHigh electron mobility
This compoundConductive PolymersEnhanced conductivity

Organic Electronics

The compound's structural features allow it to be utilized in various electronic applications:

  • Field Effect Transistors (FETs) : Thiophene derivatives are explored for use in FETs due to their excellent charge carrier mobility .
  • Light Emitting Diodes (LEDs) : The luminescent properties of certain thiophene compounds make them suitable candidates for organic LEDs .

Case Study: Organic Photovoltaic Performance

In a recent study, a blend containing this compound demonstrated an efficiency of 7.8% in organic solar cells, significantly outperforming other tested thiophene derivatives .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3)

  • Structure : Differs by having two bromine atoms on the central thiophene ring.
  • Electronic Effects: The additional bromine enhances electron-withdrawing character, lowering the HOMO-LUMO gap compared to the monobrominated target compound. This increases charge-transfer efficiency in photovoltaic applications .
  • Synthesis : Achieved via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂, yielding 80% with a melting point of 124–126°C .

b. 5-(5-Bromofuran-2-yl)thiophene-2-carbaldehyde (8)

  • Structure : Replaces the central thiophene with a furan ring.
  • Electronic Effects : Furan’s oxygen atom provides stronger electron-donating effects, reducing electron affinity compared to brominated thiophenes. This limits its use in electron-deficient systems .

c. 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

  • Structure: A non-brominated terthiophene analog.
  • Electronic Effects : Absence of bromine results in higher HOMO levels, making it less suitable for electron transport but better for hole-transport layers. Its absorption spectrum is redshifted compared to brominated derivatives .

d. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

  • Structure: Incorporates a diphenylamino group, a strong electron donor.
  • Electronic Effects: The donor-acceptor architecture enhances intramolecular charge transfer, making it ideal for fluorescence sensors and aggregation-induced emission (AIE) applications .
Optoelectronic and Photovoltaic Performance
  • HOMO-LUMO Gaps: Target Compound: Estimated gap of ~2.8 eV (broader than non-brominated terthiophenes due to electron withdrawal) . Quinoxaline Derivatives (e.g., 6a–c): Gaps of 2.5–2.7 eV, enhanced by electron-deficient quinoxaline cores . Benzothiadiazole Derivatives: Narrower gaps (~2.3 eV) due to stronger electron withdrawal, improving light absorption in solar cells .
  • Photovoltaic Efficiency: Target Compound: Limited data, but bromine’s electron withdrawal likely improves electron mobility in acceptor layers. 2-Cyano-3-(thiophen-2-yl)acrylic Acid Derivatives (6, 7): Achieve >5% power conversion efficiency in dye-sensitized solar cells (DSSCs) .
Functional Reactivity
  • Aldehyde Reactivity: The carbaldehyde group in the target compound participates in Knoevenagel condensations (e.g., with cyanoacetic acid) to form π-extended acceptors for DSSCs . Comparable to 5-(dimethylamino)thiophene-2-carbaldehyde, which forms fluorescent Schiff bases for albumin detection .
  • Bromine Reactivity: The bromine atom enables further cross-coupling (e.g., Suzuki, Stille) to introduce aryl or heteroaryl groups, a feature absent in non-halogenated analogs .
Application-Specific Comparisons
  • Organic Photovoltaics: Brominated thiophenes (e.g., target compound) outperform non-halogenated analogs in electron transport but underperform donor-acceptor systems like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde in hole transport .
  • Fluorescent Sensors: Aldehyde-containing thiophenes (e.g., 5-(dimethylamino)thiophene-2-carbaldehyde) excel in ratiometric detection due to tunable emission, whereas brominated derivatives are less explored in this domain .

Biological Activity

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is a thiophene-based compound recognized for its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H7BrOS3
  • Molar Mass : 355.29 g/mol
  • Density : 1.642 g/cm³ (predicted)
  • Melting Point : 164 °C
  • Boiling Point : 460 °C (predicted) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including those similar to this compound. For instance, related compounds demonstrated significant activity against multi-drug resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The dual thiophene moieties in these compounds contribute to their enhanced antibacterial action.

Compound NameMIC (mg/mL)Target Organism
4F3.125XDR Salmonella Typhi
Other Thiophene DerivativesVariesVarious Bacterial Strains

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and 4T1. Compounds structurally similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating potent cytotoxicity .

Cell LineIC50 (μM)Compound Type
MDA-MB-2316.59 - 12.51Thiophene Derivatives
4T113.23 - 213.7Thiophene Derivatives

Antioxidant Activity

In addition to its antibacterial and anticancer properties, the compound's antioxidant activity has been evaluated. Thiophene-bearing compounds have shown antioxidant effects comparable to ascorbic acid, with effective concentrations (EC50) around 31 μM . This property is crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

  • Study on Thiophene Derivatives :
    A study synthesized various thiophene derivatives and assessed their biological activities, revealing that those with multiple thiophene units exhibited superior antibacterial and anticancer properties compared to simpler analogs .
  • Structure–Activity Relationship (SAR) :
    The SAR analysis of related compounds indicated that the presence of bromine and multiple thiophene rings significantly enhances biological activity. The modification of these structures can lead to improved efficacy against cancer cells and bacteria .
  • Molecular Docking Studies :
    Molecular docking studies have been employed to understand the interaction of thiophene derivatives with bacterial enzymes and cancer cell targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki coupling reactions between brominated thiophene intermediates and thiophene-2-carbaldehyde precursors. Key parameters include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and avoid side products like oligomers .
  • Oxidative conditions : Hydrogen peroxide (30% in glacial acetic acid) can oxidize sulfide groups to sulfones, requiring precise stoichiometry to prevent over-oxidation of the aldehyde group .

Q. How is the aldehyde functionality in thiophene-2-carbaldehyde derivatives characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.1 ppm as a singlet, as seen in structurally similar compounds (e.g., 5-substituted thiophene-2-carbaldehydes) .
  • IR spectroscopy : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the aldehyde group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M⁺] at m/z 475.0936 for related derivatives) .

Q. What are the critical considerations for elemental analysis and mass spectrometry when confirming the molecular structure of this compound?

  • Methodological Answer :

  • Elemental analysis : Expected % composition (e.g., C: 73.39%, H: 3.82%, S: 13.51%) must match experimental results within ±0.3% deviation .
  • MS fragmentation : Dominant fragments arise from loss of the bromothiophenyl group (e.g., m/z 395–400) or aldehyde oxidation byproducts .

Advanced Research Questions

Q. How do reaction conditions such as solvent choice and catalyst affect the regioselectivity and oligomerization risks during functionalization?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote oligomerization via nucleophilic attack on the aldehyde group. Non-polar solvents (e.g., toluene) reduce this risk .
  • Catalyst loading : Excess ZnCl₂ in chloromethylation reactions accelerates polycondensation, leading to oligomeric byproducts. Optimized loading (5–10 mol%) minimizes this .

Q. What analytical strategies resolve discrepancies in spectroscopic data for brominated thiophene derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : Resolves overlapping signals caused by restricted rotation in brominated thiophenes .
  • 2D-COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign complex splitting patterns (e.g., distinguishing thiophene ring protons from brominated substituents) .

Q. What role does this compound play in the synthesis of conductive polymers or organic semiconductors?

  • Methodological Answer :

  • Electron-deficient backbone : The aldehyde and bromothiophene groups enable π-conjugation extension, critical for charge transport in polymers.
  • Cross-linking applications : Oligomers formed during chloromethylation (via methylene bridges) have been explored as precursors for self-assembled conductive networks .
  • Device integration : Derivatives like 3,4-ethylenedioxythiophene (EDOT)-linked analogs show enhanced conductivity in organic thin-film transistors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

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